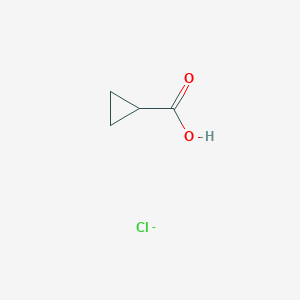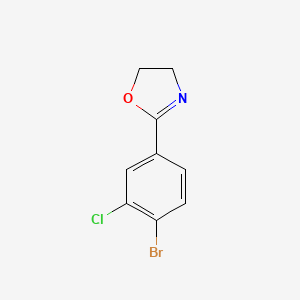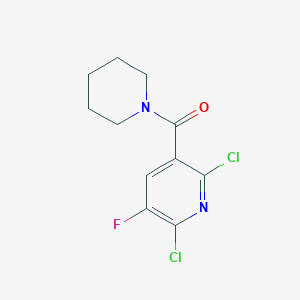
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, as well as a piperidino group attached to the methanone moiety. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the chlorine atoms and the piperidino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF3) and copper(II) fluoride (CuF2) at elevated temperatures (450–500°C) to achieve high yields of fluorinated pyridine derivatives
化学反应分析
Types of Reactions
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms on the pyridine ring.
Oxidation and Reduction: The methanone moiety can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can yield different functionalized derivatives.
科学研究应用
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The piperidino group may also contribute to its binding affinity and selectivity towards certain targets .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with only a fluorine atom on the ring.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.
3-Bromo-2-nitropyridine: An intermediate used in the synthesis of fluorinated pyridines.
Uniqueness
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone is unique due to the combination of chlorine, fluorine, and piperidino substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
属性
分子式 |
C11H11Cl2FN2O |
|---|---|
分子量 |
277.12 g/mol |
IUPAC 名称 |
(2,6-dichloro-5-fluoropyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H11Cl2FN2O/c12-9-7(6-8(14)10(13)15-9)11(17)16-4-2-1-3-5-16/h6H,1-5H2 |
InChI 键 |
MKIGYKRJIKJKDD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(N=C2Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


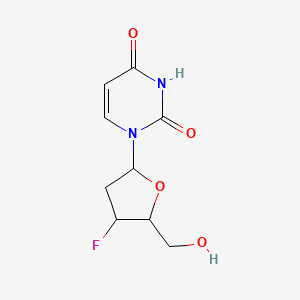
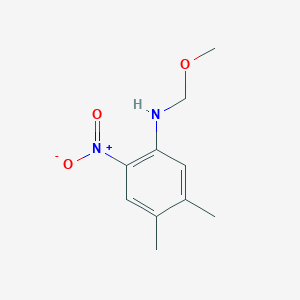
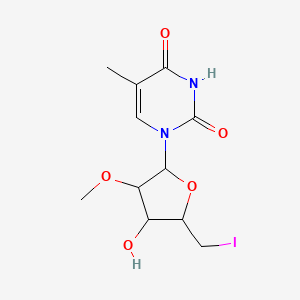
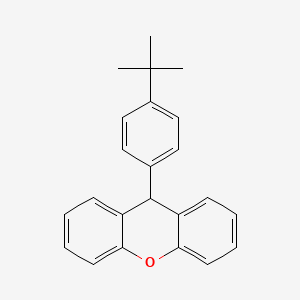
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
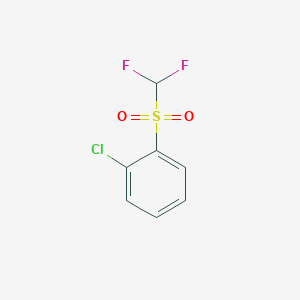
![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)
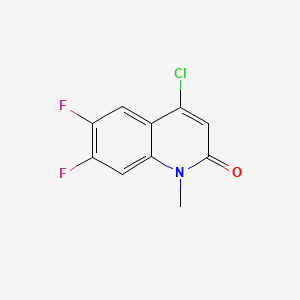
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)
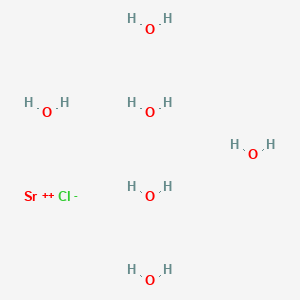
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
